molecular formula C9H12N2O5S B5042156 N-(2-methoxyethyl)-3-nitrobenzenesulfonamide

N-(2-methoxyethyl)-3-nitrobenzenesulfonamide

Cat. No.: B5042156
M. Wt: 260.27 g/mol
InChI Key: MVRBQNXVYZWIEP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitro group attached to a benzene ring, which is further substituted with a sulfonamide group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-nitrobenzenesulfonamide typically involves the nitration of a suitable benzene derivative followed by sulfonation and subsequent substitution reactions. One common method involves the following steps:

    Nitration: The benzene ring is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Sulfonation: The nitrobenzene derivative is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group.

    Substitution: The sulfonic acid group is converted to a sulfonamide by reacting with 2-methoxyethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: N-(2-methoxyethyl)-3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxyethyl group.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)-3-nitrobenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-nitrobenzenesulfonamide depends on its application. In biological systems, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline (MENA)
  • N-(2-acetoxyethyl)-p-nitroaniline (ANA)

Comparison: N-(2-methoxyethyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a sulfonamide group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds like MENA and ANA, which lack the sulfonamide group.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and reactivity. Its synthesis, chemical reactions, and applications in research and industry highlight its versatility and potential for future developments.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-16-6-5-10-17(14,15)9-4-2-3-8(7-9)11(12)13/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRBQNXVYZWIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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